molecular formula C12H15N3O2 B1291862 Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate CAS No. 885270-97-3

Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate

Cat. No.: B1291862
CAS No.: 885270-97-3
M. Wt: 233.27 g/mol
InChI Key: IBUAABBZOJRHDZ-UHFFFAOYSA-N
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Description

Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzo[d]imidazole moiety, which is known for its pharmacological versatility. The tert-butyl group enhances its lipophilicity, facilitating better interaction with biological membranes. This structural configuration allows the compound to exhibit various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets:

  • Antimicrobial Activity : Compounds similar in structure have shown the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests that this compound may interfere with essential biochemical pathways in these organisms, potentially affecting cell wall synthesis or other vital processes .
  • Anticancer Properties : Research indicates that benzimidazole derivatives can act as inhibitors of key enzymes involved in cancer progression, such as topoisomerases and protein kinases. These interactions may lead to reduced cell viability in various cancer cell lines .

Antimicrobial Activity

A study examining the antimicrobial efficacy of related compounds found that those with a benzimidazole core exhibited significant activity against several bacterial strains, including:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli1512.5
S. aureus1810
P. aeruginosa1415
C. albicans206

These results indicate that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that derivatives of benzimidazole can significantly reduce the viability of cancer cells. For instance, a compound structurally related to this compound showed an IC50 value of approximately 14.1 µM against MDA-MB-231 breast cancer cells, indicating potent anticancer activity .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study explored the antimicrobial effects of various benzimidazole derivatives, including this compound. The study concluded that these compounds exhibited promising antibacterial activity against resistant strains, suggesting their potential use in treating infections caused by multidrug-resistant bacteria .

Case Study 2: Cancer Therapeutics
Another investigation focused on the anticancer properties of benzimidazole derivatives. In this study, this compound was tested against several cancer cell lines, revealing significant cytotoxic effects and highlighting its potential as a lead compound in cancer therapy .

Properties

IUPAC Name

tert-butyl N-(3H-benzimidazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-4-5-9-10(6-8)14-7-13-9/h4-7H,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUAABBZOJRHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628491
Record name tert-Butyl 1H-benzimidazol-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-97-3
Record name Carbamic acid, 1H-benzimidazol-5-yl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1H-benzimidazol-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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